2-(Trimethylsilyloxy)ethyl methacrylate

Catalog No.
S1513514
CAS No.
17407-09-9
M.F
C9H18O3Si
M. Wt
202.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyloxy)ethyl methacrylate

CAS Number

17407-09-9

Product Name

2-(Trimethylsilyloxy)ethyl methacrylate

IUPAC Name

2-trimethylsilyloxyethyl 2-methylprop-2-enoate

Molecular Formula

C9H18O3Si

Molecular Weight

202.32 g/mol

InChI

InChI=1S/C9H18O3Si/c1-8(2)9(10)11-6-7-12-13(3,4)5/h1,6-7H2,2-5H3

InChI Key

WUGOQZFPNUYUOO-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCO[Si](C)(C)C

Canonical SMILES

CC(=C)C(=O)OCCO[Si](C)(C)C

The exact mass of the compound 2-((Trimethylsilyl)oxy)ethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Trimethylsilyloxy)ethyl methacrylate (TMS-HEMA, CAS 17407-09-9) is a specialized, procurement-critical monomer designed to overcome the inherent synthetic limitations of its unprotected analog, 2-hydroxyethyl methacrylate (HEMA). By masking the reactive hydroxyl group with a labile trimethylsilyl (TMS) ether, this monomer enables the use of highly sensitive controlled polymerization techniques, including living anionic polymerization and advanced atom transfer radical polymerization (ATRP) [1]. In industrial and advanced academic settings, TMS-HEMA is procured specifically to synthesize well-defined, ultra-high molecular weight, or complex block-copolymer architectures that are otherwise impossible to achieve due to catalyst poisoning or chain-transfer side reactions caused by free protons [2].

Generic substitution with unprotected HEMA immediately fails in anionic polymerization, as the free hydroxyl proton irreversibly quenches organolithium initiators, resulting in zero polymer yield. In ATRP, unprotected HEMA coordinates with copper catalysts and participates in side reactions, severely capping the achievable molecular weight and broadening the polydispersity index (PDI) [1]. While buyers might consider alternative protected monomers like TBDMS-HEMA (tert-butyldimethylsilyl), the bulkier TBDMS group requires significantly harsher deprotection conditions which risk hydrolyzing the critical methacrylate ester backbone. TMS-HEMA provides the optimal balance: robust protection during polymerization and rapid, mild cleavage afterward using simple fluoride treatments or dilute acids [2].

Living Anionic Polymerization Viability and Dispersity Control

The free hydroxyl group in HEMA makes it fundamentally incompatible with living anionic polymerization, as it immediately quenches carbanion initiators. By utilizing TMS-HEMA, manufacturers can achieve quantitative conversion with exceptional control over chain length. Studies demonstrate that anionic polymerization of TMS-HEMA yields polymers with a polydispersity index (PDI) as low as 1.05 to 1.14, even at ultra-high molecular weights (Mn = 1.5 × 10^6 g/mol)[1]. Unprotected HEMA yields 0% conversion under identical anionic conditions, making TMS-HEMA the mandatory precursor for these reactions [2].

Evidence DimensionPolymer yield and PDI in anionic polymerization
Target Compound Data~100% yield, PDI 1.05 - 1.14
Comparator Or BaselineUnprotected HEMA (0% yield, reaction quenched)
Quantified DifferenceComplete viability vs. total failure
ConditionsAnionic polymerization (e.g., using alkyllithium initiators at -78 °C in THF)

Procurement of TMS-HEMA is mandatory for manufacturers requiring monodisperse PHEMA blocks for self-assembling nanomaterials or precise block copolymers.

Maximum Achievable Molecular Weight in ATRP

Traditional ATRP of unprotected HEMA is severely limited by catalyst complexation and chain-transfer side reactions. At standard monomer-to-initiator ratios, HEMA polymerization stalls below 80% conversion, capping the number-average molecular weight (Mn) at <40,000 g/mol after 20 hours[1]. In contrast, substituting TMS-HEMA under similar controlled radical conditions prevents catalyst poisoning, allowing the synthesis of poly(TMS-HEMA) with Mn exceeding 100,000 g/mol in just 6 to 8 hours, while maintaining a narrow PDI (<1.5) [1].

Evidence DimensionMaximum Mn and reaction time in ATRP
Target Compound DataMn > 100,000 g/mol in 6–8 hours
Comparator Or BaselineUnprotected HEMA (Mn < 40,000 g/mol in 20 hours)
Quantified Difference>2.5x higher molecular weight achieved in less than half the time
ConditionsCu-mediated ATRP at elevated temperatures (e.g., 50–90 °C)

Buyers scaling up high-strength hydrogels or advanced coatings must select TMS-HEMA to bypass the kinetic and molecular weight ceilings inherent to unprotected HEMA.

Post-Polymerization Deprotection Efficiency and Backbone Integrity

A critical procurement factor for protected monomers is the ease of removing the protecting group without damaging the polymer backbone. The trimethylsilyl (TMS) group on TMS-HEMA can be quantitatively cleaved (100% conversion) using mild conditions, such as dilute acetic acid in methanol or mild fluoride treatment (e.g., TBAF in THF) at room temperature [1]. Bulkier alternatives like TBDMS-HEMA require significantly harsher acidic conditions or extended heating, which increases the risk of hydrolyzing the methacrylate ester bonds and degrading the polymer structure. The mild deprotection of TMS-HEMA ensures high structural fidelity [2].

Evidence DimensionDeprotection conditions and backbone preservation
Target Compound Data100% cleavage under mild conditions (dilute acetic acid / room temp)
Comparator Or BaselineTBDMS-HEMA (requires strong acids / elevated heat)
Quantified DifferenceElimination of ester hydrolysis risk during the deprotection step
ConditionsPost-polymerization hydrolysis to yield pure PHEMA

TMS-HEMA minimizes downstream processing failures, ensuring high batch-to-batch reproducibility and pure PHEMA yields in industrial workflows.

Synthesis of Monodisperse Block Copolymers for Drug Delivery

Because TMS-HEMA is fully compatible with living anionic polymerization and RAFT, it is the required precursor for synthesizing highly controlled, low-PDI (e.g., <1.15) amphiphilic block copolymers. These precise architectures are critical for forming uniform micelles and nanogels used in targeted drug delivery systems [1].

Ultra-High Molecular Weight Hydrogels for Biomedical Devices

For applications like soft contact lenses and tissue engineering scaffolds that require exceptional mechanical strength, manufacturers utilize TMS-HEMA in ATRP to bypass the <40,000 g/mol limit of unprotected HEMA. This enables the rapid production of high-molecular-weight (>100,000 g/mol) PHEMA networks without catalyst poisoning [2].

Complex Polymer Brush and Core-Shell Architectures

TMS-HEMA is uniquely suited for sequential 'grafting-from' polymerization techniques. Its ability to undergo controlled radical polymerization followed by mild, quantitative deprotection allows researchers to build intricate core-shell cylindrical brushes and hybrid nanotubes without degrading the underlying polymer backbone [3].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17407-09-9

Wikipedia

Trimethylsiloxyethyl methacrylate

Dates

Last modified: 08-15-2023

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